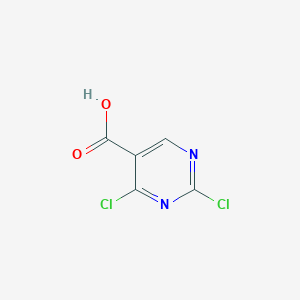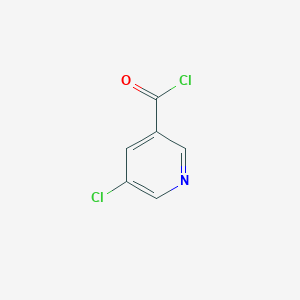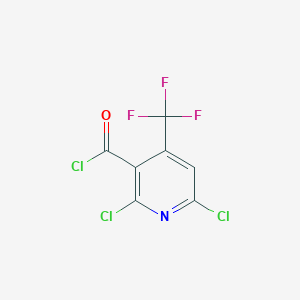
2'-Methoxy-5'-(trifluoromethoxy)acetophenone
Descripción general
Descripción
2’-Methoxy-5’-(trifluoromethoxy)acetophenone is an organic compound . It is also referred to as p - (trifluoromethoxy)acetophenone .
Molecular Structure Analysis
The molecular weight of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone is 234.17 . Its IUPAC name is 1-[2-methoxy-5-(trifluoromethoxy)phenyl]ethanone . The InChI code is 1S/C10H9F3O3/c1-6(14)8-5-7(16-10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
2’-Methoxy-5’-(trifluoromethoxy)acetophenone is a solid at room temperature . It has a boiling point of 45-47 degrees Celsius .Aplicaciones Científicas De Investigación
Structural Studies and Intermolecular Interactions
A family of o-hydroxyacetophenone derivatives, including compounds structurally related to 2'-Methoxy-5'-(trifluoromethoxy)acetophenone, was synthesized and analyzed for their crystal structures using X-ray powder diffraction. These studies highlighted the role of weak intermolecular interactions, such as hydrogen bonds and π-π interactions, in stabilizing the crystal packing of these compounds. Such research is fundamental for understanding the chemical and physical properties of related acetophenones and can contribute to the development of new materials with desired characteristics (Chattopadhyay et al., 2012).
Synthetic Chemistry Applications
Research into methyl 2-methoxytetrafluoropropionate, a compound related to this compound, has shown its utility as a synthetic equivalent in various chemical reactions. Specifically, it has been used in Claisen condensation reactions to yield 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, demonstrating the versatility of related compounds in synthetic organic chemistry (Irgashev et al., 2009).
Catalysis and Asymmetric Synthesis
In the realm of asymmetric synthesis, derivatives of acetophenone, similar to this compound, have been utilized in the asymmetric hydrogenation of N-aryl imines. This process, catalyzed by iridium/monodentate phosphoramidite, has resulted in high enantioselectivities, showcasing the potential of such compounds in enantioselective catalysis and the production of chiral amines (Mršić et al., 2009).
Natural Product Synthesis
Research on natural acetophenone derivatives has led to the isolation and identification of novel compounds, such as polygonophenone, from natural sources like Polygonum maritimum. These studies not only expand the chemical diversity of natural acetophenones but also contribute to the understanding of their ecological roles and potential applications in medicine and industry (Kazantzoglou et al., 2009).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to describe its mode of action. Like other acetophenones, it may interact with various enzymes, receptors, or other proteins, altering their function and leading to downstream effects .
Pharmacokinetics
Its trifluoromethoxy and methoxy groups might influence its distribution and metabolism .
Result of Action
The molecular and cellular effects of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone are currently unknown. Given its unique structure, it could potentially have a range of effects depending on its specific targets and mode of action .
Análisis Bioquímico
Biochemical Properties
2’-Methoxy-5’-(trifluoromethoxy)acetophenone plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
The effects of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may lead to the accumulation of degradation products, which could have different biological activities compared to the parent compound. In vitro and in vivo studies have also indicated that the temporal effects of this compound can vary depending on the experimental conditions and the specific cellular context .
Dosage Effects in Animal Models
The effects of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression in a controlled manner. At higher doses, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can induce toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in a significant change in the biological response .
Metabolic Pathways
2’-Methoxy-5’-(trifluoromethoxy)acetophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolic intermediates and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone into cells, while binding proteins may sequester the compound in specific organelles or regions within the cell .
Subcellular Localization
The subcellular localization of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can determine its biological effects and its interactions with other biomolecules within the cell .
Propiedades
IUPAC Name |
1-[2-methoxy-5-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6(14)8-5-7(16-10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIRVWICHOCGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641078 | |
| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
468074-92-2 | |
| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 468074-92-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



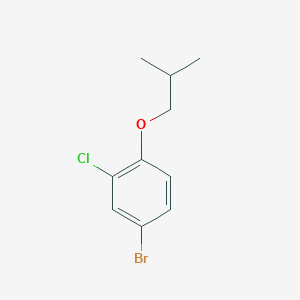
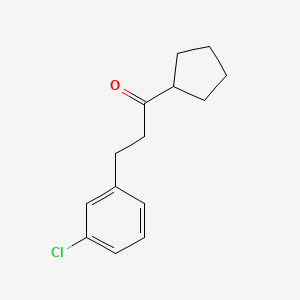


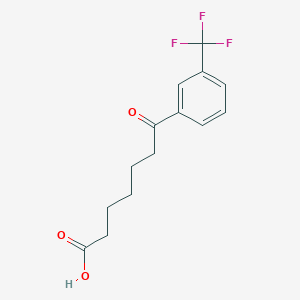
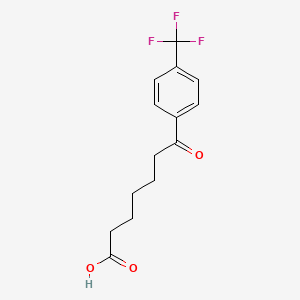
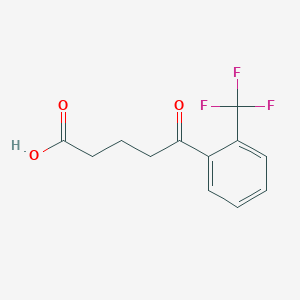
![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)
